

# GSK-1004723: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-1004723 |           |
| Cat. No.:            | B1672344    | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**GSK-1004723** is a novel and potent dual-acting antagonist of the histamine H1 and H3 receptors.[1][2] Developed for the potential treatment of allergic rhinitis, it exhibits high-affinity binding to both receptors and a long duration of action. This document provides a detailed overview of the pharmacological properties of **GSK-1004723**, including its binding affinity, functional activity, selectivity, and in vivo efficacy. The experimental protocols for the key studies are detailed, and the relevant signaling pathways and experimental workflows are visualized to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.

## Introduction

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Histamine is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four G-protein coupled receptor subtypes (H1, H2, H3, and H4). The histamine H1 receptor is a well-established target for antihistamines, which alleviate many of the acute symptoms of allergic rhinitis. The histamine H3 receptor functions primarily as a presynaptic autoreceptor in the central and peripheral nervous systems, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor has been proposed to have beneficial effects on nasal congestion.



**GSK-1004723** is a phthalazinone-class compound that acts as a potent antagonist at both the H1 and H3 receptors.[3] This dual antagonism represents a potential novel therapeutic approach for allergic rhinitis, addressing a broader range of symptoms than H1 antagonism alone.[2][4]

**Chemical Properties** 

| Property          | Value                                                                                                                  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one[4] |
| Molecular Formula | C39H49CIN4O2[1][2]                                                                                                     |
| Molecular Weight  | 641.29 g/mol [1]                                                                                                       |
| CAS Number        | 955359-72-5[1][2]                                                                                                      |

# In Vitro Pharmacology Receptor Binding Affinity

**GSK-1004723** demonstrates high-affinity, competitive binding to human recombinant H1 and H3 receptors.[1]

| Receptor | Radioligand     | pKi        | Ki (nM) |
|----------|-----------------|------------|---------|
| Human H1 | [3H]-Mepyramine | 10.2[1][2] | 0.063   |
| Human H3 | [3H]-GSK189254  | 10.6[1][2] | 0.025   |

pKi is the negative logarithm of the inhibition constant (Ki). Data from Slack et al., 2011.

### **Receptor Selectivity**

**GSK-1004723** is highly selective for H1 and H3 receptors over the H2 and H4 receptor subtypes.[1]



| Receptor | Assay                                   | plC50 / pKi | Selectivity<br>Fold (vs. H1) | Selectivity<br>Fold (vs. H3) |
|----------|-----------------------------------------|-------------|------------------------------|------------------------------|
| Human H2 | Histamine-<br>evoked cAMP<br>production | < 5         | > 15,000                     | > 15,000                     |
| Human H4 | [3H]-Histamine<br>binding               | < 5         | > 15,000                     | > 15,000                     |

Data from Slack et al., 2011.

## **Functional Activity**

**GSK-1004723** acts as a potent antagonist at both H1 and H3 receptors, inhibiting their respective signaling pathways.

| Receptor | Assay                                                | pA2 / pIC50 |
|----------|------------------------------------------------------|-------------|
| Human H1 | Histamine-induced intracellular<br>Ca2+ mobilization | 10.1        |
| Human H3 | Histamine-induced [35S]GTPyS binding                 | 8.29[1]     |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. Data from Slack et al., 2011.

### **Dissociation Kinetics**

**GSK-1004723** exhibits slow dissociation from both H1 and H3 receptors, contributing to its long duration of action.[1][2]

| Receptor | Half-life of Dissociation (t1/2) |
|----------|----------------------------------|
| Human H1 | 1.2 hours[1][2]                  |
| Human H3 | 1.5 hours[1][2]                  |



Data from Slack et al., 2011.

## In Vivo Pharmacology

In a guinea pig model of allergic rhinitis, intranasally administered **GSK-1004723** demonstrated a long-lasting antagonism of histamine-induced nasal congestion.[2] Doses of 0.1 and 1 mg·mL-1 antagonized the response for up to 72 hours.[2]

## **Signaling Pathways**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Histamine receptor assays PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-1004723: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672344#gsk-1004723-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com